1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one
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Overview
Description
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinolin-2(1H)-one core with prop-2-yn-1-yl groups attached at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolin-2(1H)-one core.
Alkylation: The quinolin-2(1H)-one is then alkylated at position 1 with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
Etherification: The resulting intermediate is further reacted with prop-2-yn-1-yl alcohol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolin-2(1H)-one core to dihydroquinoline derivatives.
Substitution: The prop-2-yn-1-yl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinolines.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the prop-2-yn-1-yl ether group at position 4.
4-[(Prop-2-yn-1-yl)oxy]quinolin-2(1H)-one: Lacks the prop-2-yn-1-yl group at position 1.
Uniqueness
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one is unique due to the presence of both prop-2-yn-1-yl groups at positions 1 and 4, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
112476-54-7 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-prop-2-ynoxy-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C15H11NO2/c1-3-9-16-13-8-6-5-7-12(13)14(11-15(16)17)18-10-4-2/h1-2,5-8,11H,9-10H2 |
InChI Key |
PNUZNUAZTRZARQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=CC1=O)OCC#C |
Origin of Product |
United States |
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